Tn Antigen

Übersicht

Beschreibung

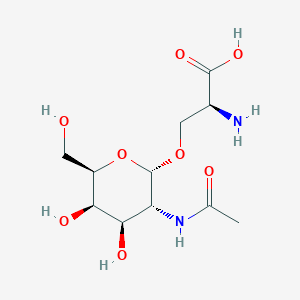

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine: is a glycopeptide that consists of an amino acid, L-serine, linked to a sugar molecule, 2-acetamido-2-deoxy-alpha-D-galactopyranose. This compound is significant in the study of glycoproteins and glycosylation processes, which are essential in various biological functions and disease mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine typically involves the glycosylation of L-serine with 2-acetamido-2-deoxy-alpha-D-galactopyranose. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. Chemical synthesis often involves the use of protecting groups to prevent unwanted reactions and the activation of the sugar moiety to facilitate the glycosylation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic methods may also be employed, utilizing glycosyltransferases to catalyze the glycosylation reaction under mild conditions, which can be more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the acetamido moiety can be reduced to form amine derivatives.

Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine has numerous applications in scientific research, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycopeptides.

Biology: Important in the study of glycoproteins and their role in cell signaling, immune response, and protein folding.

Medicine: Investigated for its potential in developing glycopeptide-based therapeutics and vaccines.

Industry: Utilized in the production of glycosylated proteins and enzymes for various industrial applications.

Wirkmechanismus

The mechanism of action of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling and immune responses. It can also affect protein folding and stability by modifying the glycosylation patterns of proteins.

Vergleich Mit ähnlichen Verbindungen

- O-(2-Acetamido-2-deoxy-beta-D-galactopyranosyl)-L-serine

- O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-L-serine

- O-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-L-serine

Comparison: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine is unique due to its specific glycosylation pattern, which can influence its biological activity and interactions. Compared to its beta-anomers, the alpha-anomer may exhibit different binding affinities and specificities for carbohydrate-binding proteins. Additionally, the galactopyranosyl and glucopyranosyl derivatives can have distinct roles in biological processes and applications in research and industry.

Biologische Aktivität

The Tn antigen, a tumor-associated carbohydrate antigen, has garnered significant attention in cancer research due to its role in tumor biology and potential as a therapeutic target. This article explores the biological activity of the this compound, summarizing key research findings, case studies, and data tables that illustrate its implications in various cancers.

Overview of this compound

The this compound (Thomsen-Friedenreich antigen) is a simple O-glycan structure characterized by the presence of N-acetylgalactosamine (GalNAc) linked to serine or threonine residues on glycoproteins. It is commonly expressed in various human carcinomas and is associated with poor prognosis and increased metastatic potential. Notably, it is found in approximately 90% of human carcinomas , making it a significant biomarker for cancer diagnosis and treatment strategies .

Biological Functions and Mechanisms

Tumor Cell Interaction : The this compound plays a crucial role in the interaction between tumor cells and the lymphatic endothelium, facilitating lymphatic metastasis. Studies have shown that Tn expression enhances the ability of tumor cells to invade lymphatic vessels, contributing to metastatic spread .

Immune Evasion : Tumor cells expressing Tn antigens can modulate immune responses, promoting an environment conducive to immune evasion. This alteration in glycosylation can affect the recognition of tumor cells by dendritic cells (DCs), influencing the overall immune response against tumors .

Therapeutic Targeting : The this compound is being explored as a target for antibody-drug conjugates (ADCs) and cancer vaccines. For instance, an afucosylated recombinant anti-Tn monoclonal antibody demonstrated potent tumor-killing activity in preclinical models . Furthermore, active immunotherapy strategies utilizing Tn-based vaccines have shown promise in clinical trials .

Expression Patterns in Cancers

A comprehensive analysis of esophageal adenocarcinoma (EAC) revealed that 71% of EAC tissues expressed the this compound, with expression correlating significantly with tumor infiltration depth (p = 0.026). This suggests that Tn could serve as a valuable marker for EAC progression .

| Parameter | n Evaluable | Negative (%) | Positive (%) | p Value |

|---|---|---|---|---|

| All cancers | 311 | 28.9 | 71.1 | |

| Tumor stage | ||||

| pT1 | 51 | 31.4 | 68.6 | 0.0266 |

| pT2 | 58 | 39.7 | 60.3 | |

| pT3 | 182 | 26.4 | 73.6 | |

| pT4 | 17 | 5.9 | 94.1 |

Clinical Trials Involving this compound

Clinical trials have investigated the efficacy of Tn-based vaccines, particularly in prostate cancer patients. One phase I trial reported that while the vaccine was safe and elicited an immune response in all participants, only 33% achieved a favorable clinical response as measured by prostate-specific antigen (PSA) levels . This highlights the need for further research to identify optimal patient populations for these therapies.

Immunological Implications

The expression of Tn antigens can induce both anti- and pro-inflammatory responses in dendritic cells, suggesting that targeting these antigens may influence the immune landscape surrounding tumors . Additionally, variations in Tn expression among different tumor cell lines indicate potential differences in immunogenicity and therapeutic response.

Eigenschaften

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-WKWISIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67262-86-6 | |

| Record name | O-(N-acetyl-alpha-D-galactosaminyl)-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine in biological recognition processes?

A1: O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine represents the core structure of the Tn antigen, a carbohydrate antigen found on various cell surface glycoproteins. [, ] This antigen plays a crucial role in cell-cell recognition and can be recognized by specific lectins, proteins that bind to carbohydrates. [] Understanding the interaction between this compound and lectins is important for unraveling the mechanisms of various biological processes, including immune responses and pathogen recognition.

Q2: How does the anomeric configuration of the sugar moiety in O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine influence its interaction with lectins?

A2: Research has demonstrated that the anomeric configuration of the sugar moiety significantly affects the binding affinity of O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine to different lectins. [] For instance, the study found that Agaricus bisporus hemagglutinin (a lectin from mushrooms) shows selectivity towards the α-anomer of the compound. In contrast, Arachis hypogaea (peanut) and Bauhinia purpurea hemagglutinins exhibit specificity towards the β-anomer. [] This difference in binding preference highlights the importance of stereochemistry in carbohydrate-protein interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.